1-(2-Amino-5-hydroxyphenyl)-1-hexanone
Description
1-(2-Amino-5-hydroxyphenyl)-1-hexanone (CAS: 404919-00-2) is an aromatic hydroxyketone with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. It is synthesized by reacting 1-(2,4,6-trihydroxyphenyl)-1-hexanone with a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, yielding bright yellow needles with a melting point of 50–53°C . The compound exhibits germination inhibitory activity, PET (Positron Emission Tomography) inhibitory activity, and modulates gibberellin-inducible α-amylase synthesis in barley aleurone cells . Its structural features include a hexanone chain and a 2-amino-5-hydroxyphenyl group, which influence its reactivity and biological interactions.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-12(15)10-8-9(14)6-7-11(10)13/h6-8,14H,2-5,13H2,1H3 |
InChI Key |
JJHWPRINAGDYIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
Chain-Length and Functional Group Variations
Key Observations :
- Longer chains (e.g., nonanone) increase hydrophobicity, affecting membrane permeability.
- Nitro (-NO₂) groups enhance stability but may reduce bioavailability due to steric effects .
Oxime and Hydrochloride Derivatives
Preparation Methods
Protective Group Selection
The hydroxyl group at position 5 is protected to direct nitration to the ortho position (relative to the ketone). Suitable protecting groups (PGs) include:
| Protecting Group | Stability During Nitration | Deprotection Method |
|---|---|---|
| Trichloroethylformate | High | Acidic hydrolysis |
| t-Butyldimethylsilyl (TBS) | Moderate | Fluoride ions (e.g., TBAF) |
| Benzoyl | High | Basic hydrolysis |
These groups sterically hinder the para position, ensuring >95% regioselectivity for ortho-nitration. For example, protection with TBS allows nitration at −15°C to 15°C in a mixture of methylene chloride and nitric acid, yielding 2-nitro-5-(TBS-oxy)phenyl hexanone with <2% para-isomer.
Nitration Conditions
Optimal nitration employs fuming nitric acid in dichloromethane at low temperatures (−15°C to 0°C). This minimizes side reactions such as ketone oxidation. After reaction completion, the product is isolated via extraction with ethyl acetate or methylene chloride, achieving 85–92% yield.
Deprotection and Reduction of Nitro Intermediates
Hydroxyl Group Deprotection
Deprotection is performed before or after nitro reduction, depending on the stability of the intermediate. For acid-labile groups like TBS, treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively regenerates the hydroxyl group. Basic hydrolysis (e.g., NaOH/MeOH) is used for benzoyl-protected derivatives.
Catalytic Hydrogenation of Nitro Group
The nitro group at position 2 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol). This step proceeds at 25–50°C under 3–5 bar H₂ pressure, yielding this compound with >98% purity after recrystallization. Alternative reductants like SnCl₂/HCl are less favored due to byproduct formation.
Alternative Synthetic Routes
Friedel-Crafts Acylation
Friedel-Crafts acylation of 3-methoxyphenol with hexanoyl chloride introduces the ketone chain at the para position relative to methoxy. Subsequent demethylation (BBr₃ in CH₂Cl₂) and nitration/reduction sequences yield the target compound. However, this route suffers from lower regioselectivity (70–75% ortho-nitration) compared to protective group strategies.
Enzymatic Reduction of Precursors
Biological methods, such as carrot root-mediated reductions, have been explored for analogous ketones. While environmentally benign, these approaches face scalability challenges and are limited to lab-scale synthesis.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Isomer Separation
Even with high regioselectivity, trace isomers require purification. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity. Patents highlight the use of water-immiscible solvents (e.g., methylene chloride) for efficient extraction.
Q & A
Basic: What are the established synthetic routes for 1-(2-Amino-5-hydroxyphenyl)-1-hexanone, and how can purity be validated?
Methodological Answer:
The compound is synthesized via aromatic electrophilic substitution or condensation reactions, with key intermediates such as 2-amino-5-hydroxyphenyl derivatives and hexanoyl precursors. A common approach involves coupling a hexanone chain to the aromatic ring using Friedel-Crafts acylation or Ullmann-type reactions under controlled pH to preserve the amino and hydroxyl groups . Purity is validated via:
- HPLC-MS : To confirm molecular weight (CHNO, MW 207.27) and detect impurities.
- Elemental Analysis : To verify C, H, N, O percentages.
- Melting Point Determination : Compare with literature values (e.g., 404919-00-2 in ).
Advanced: How can synthetic yields be optimized for scale-up without compromising structural integrity?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates while minimizing side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) improve reaction efficiency.
- In Situ Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl and amino groups during acylation, followed by deprotection .
- Process Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and identifies byproducts .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- UV-Vis Spectroscopy : Absorbance at λ ~270 nm (π→π* transitions in the aromatic system) .
- X-ray Crystallography : Refinement using SHELXL (e.g., SHELX-76 for small-molecule structures) resolves bond lengths and angles .
Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer:
Discrepancies (e.g., bond length variations between X-ray and DFT calculations) require:
- Multi-Method Validation : Cross-check with neutron diffraction or synchrotron data for higher resolution.
- DFT Simulations : Compare optimized geometries (e.g., Gaussian 09) with experimental data to identify conformational flexibility .
- Dynamic NMR : Probe temperature-dependent shifts to assess rotational barriers in the hexanone chain .
Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?
Methodological Answer:
- Derivative Synthesis : Introduce halogens (e.g., Br, F at position 3 or 5) or alkyl chains to modulate lipophilicity and bioactivity .
- Biological Assays :
- Computational Docking : Use AutoDock Vina to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .
Advanced: What strategies mitigate instability during storage or handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photooxidation of the hydroxyl group .
- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless stabilized by lyophilization .
- Reactive Intermediates : Quench residual acylating agents (e.g., acetic anhydride) with cold ethanol post-synthesis .
Basic: How to validate the compound’s role in catalytic or photochemical applications?
Methodological Answer:
- Photostability Testing : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Cu(II) for oxidation reactions) using cyclic voltammetry to assess redox activity .
Advanced: What computational methods predict reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic attack (HOMO-rich aromatic ring) or nucleophilic addition (LUMO-rich carbonyl) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess kinetic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
